Physicochemical Profile: Cyclopropyl vs. Methyl Analog
The target compound displays a computed XLogP3 of 0.3 and a TPSA of 80 Ų, reflecting moderate lipophilicity and polarity [1]. By comparison, the 4-methyl analog (CAS 1540554-67-3, MW 143.21 g/mol) has a lower molecular weight and reduced carbon count, which predicts a lower XLogP3 and reduced steric bulk at the 4-position . The cyclopropyl substituent adds approximately 26 Da in molecular weight and introduces conformational rigidity absent in the freely rotating methyl group.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 0.3; MW = 169.25 g/mol (free base); TPSA = 80 Ų |
| Comparator Or Baseline | 4-Methyl analog (CAS 1540554-67-3): MW = 143.21 g/mol; predicted lower XLogP3 due to reduced carbon count |
| Quantified Difference | ΔMW ≈ +26 Da; ΔXLogP3 ≈ +0.5 to +1.0 units (estimated by atom contribution) |
| Conditions | Computed properties via PubChem (XLogP3 3.0 algorithm) and Cactvs; no experimental logP data available |
Why This Matters
Higher XLogP3 and molecular weight for the cyclopropyl derivative indicate greater membrane permeability potential and altered pharmacokinetic distribution compared to the 4-methyl analog, directly impacting lead optimization decisions in medicinal chemistry.
- [1] PubChem. (2025). 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine. CID 155943681. XLogP3 = 0.3; TPSA = 80 Ų; MW = 169.25 g/mol. View Source
